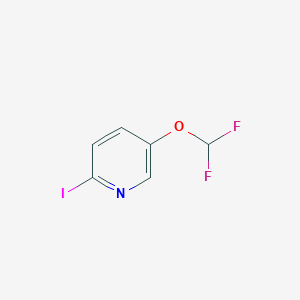
5-(Difluoromethoxy)-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-2-iodopyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a difluoromethoxy group (-OCF2H) and an iodine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-iodopyridine typically involves the introduction of the difluoromethoxy group and the iodine atom onto the pyridine ring. One common method involves the reaction of 2-iodopyridine with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The industrial production methods aim to achieve high purity and yield while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-(Difluoromethoxy)-2-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2-iodopyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethoxy)-2-chloropyridine
- 5-(Difluoromethoxy)-2-bromopyridine
- 5-(Difluoromethoxy)-2-fluoropyridine
Comparison
Compared to its analogs, 5-(Difluoromethoxy)-2-iodopyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The iodine atom’s larger size and higher polarizability compared to chlorine, bromine, and fluorine can lead to different chemical behaviors and interactions with biological targets .
Properties
Molecular Formula |
C6H4F2INO |
|---|---|
Molecular Weight |
271.00 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2-iodopyridine |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H |
InChI Key |
YEJIIJDWVMTYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















